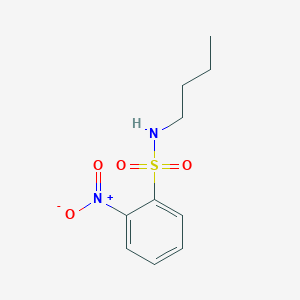

N-butyl-2-nitrobenzenesulfonamide

Vue d'ensemble

Description

N-butyl-2-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-nitrobenzenesulfonamide typically involves the nitration of N-butylbenzenesulfonamide. The process begins with the sulfonation of butylbenzene to form N-butylbenzenesulfonamide, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 2-position of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at the 2-position undergoes selective reduction to form primary amines under catalytic hydrogenation or chemical reduction conditions.

Key Findings :

-

Palladium-catalyzed hydrogenation achieves near-quantitative yields under mild conditions .

-

Sodium dithionite offers a cost-effective alternative but requires higher temperatures .

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen participates in alkylation and arylation reactions, enabling structural diversification.

Case Study :

-

Mitsunobu reactions with N,N′-diBoc-guanidinylbutanol produced analogs with enhanced bioactivity in melanotropin receptor studies .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation at specific positions.

Mechanistic Insight :

-

Nitration occurs preferentially at the 4-position due to the directing effect of the sulfonamide group .

Hydrolysis and Desulfonylation

Controlled cleavage of the sulfonamide bond enables deprotection of amines.

Application :

Biological Activity Modifications

Derivatives show potential in pharmacological studies, particularly in vascular and anticancer research.

Research Highlight :

Applications De Recherche Scientifique

Pharmaceutical Applications

N-butyl-2-nitrobenzenesulfonamide serves primarily as a protective group in the synthesis of optically active amines. The nitrobenzenesulfonyl group can effectively protect amino groups during chemical reactions, allowing for selective transformations without affecting the amine functionality.

Case Study: Synthesis of Optically Active Amines

A notable method involves the removal of the nitrobenzenesulfonyl group using alkali metal alkoxides, which leads to the formation of amines that are crucial intermediates in drug development. This method is advantageous as it avoids the use of thiol compounds, which can present environmental and safety concerns .

Table 1: Comparison of Protective Groups in Pharmaceutical Synthesis

| Protective Group | Removal Method | Advantages |

|---|---|---|

| Nitrobenzenesulfonyl | Alkali metal alkoxide | Simple, less odor, environmentally friendly |

| Thiol-based groups | Thiolate ions | Effective but has odor and requires special equipment |

| Carbamate | Acidic hydrolysis | Mild conditions but less selective |

Agricultural Chemistry

In agricultural applications, this compound is utilized as an intermediate in the synthesis of agrochemicals. Its role as a building block for developing herbicides and fungicides highlights its importance in enhancing crop protection strategies.

Case Study: Development of Herbicides

Research has shown that derivatives of nitrobenzenesulfonamides exhibit herbicidal activity. By modifying the N-butyl group or the nitro group, researchers can tailor these compounds for specific target plants or pests, improving efficacy while minimizing environmental impact .

Material Science

This compound is also explored in material science as a plasticizer in polymers such as nylon and polycarbonates. Its ability to enhance flexibility and durability makes it valuable in manufacturing processes.

Table 2: Applications of this compound in Material Science

| Material Type | Application | Benefits |

|---|---|---|

| Nylon | Plasticizer | Improved flexibility and processability |

| Polycarbonates | Additive for enhanced properties | Increased impact resistance and thermal stability |

Mécanisme D'action

The mechanism of action of N-butyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity .

Comparaison Avec Des Composés Similaires

N-butylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

N-tert-butylbenzenesulfonamide: Contains a tert-butyl group instead of a butyl group, leading to differences in steric effects and reactivity.

N-ethylbenzenesulfonamide: Contains an ethyl group, resulting in different physical and chemical properties compared to N-butyl-2-nitrobenzenesulfonamide.

Uniqueness: The nitro group enhances its ability to undergo reduction and oxidation reactions, while the sulfonamide group provides opportunities for nucleophilic substitution and hydrogen bonding interactions .

Activité Biologique

N-butyl-2-nitrobenzenesulfonamide (CAS Number: 89840-64-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a sulfonamide moiety, which are known to contribute to its biological properties. The chemical structure can be represented as follows:

- Chemical Formula: CHNOS

- Molecular Weight: 270.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, while the sulfonamide group is capable of forming hydrogen bonds with proteins and enzymes, potentially altering their function .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In a study evaluating various sulfonamide derivatives, it was observed that certain compounds exhibited significant antibacterial activity against common pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 6.72 mg/mL |

| This compound | Staphylococcus aureus | 6.63 mg/mL |

| This compound | Pseudomonas aeruginosa | 6.67 mg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Cytotoxicity and Cell Viability

Research has indicated varying degrees of cytotoxicity associated with this compound. In endothelial cells (HUVECs) and smooth muscle cells (AoSMCs), the compound demonstrated an IC value of 0.902 ± 0.015 µmol/mL for AoSMCs, while being less toxic to HUVECs (IC = 3.781 ± 1.130 µmol/mL) . This differential toxicity highlights its potential application in vascular biology.

Case Studies

Several studies have explored the effects of this compound on cell viability and migration:

- Endothelial Cell Integrity : A study found that at concentrations up to 1.5 µmol/mL, this compound did not significantly affect endothelial cell integrity, indicating a potential therapeutic window for vascular applications .

- Smooth Muscle Cell Migration : The compound significantly inhibited AoSMC migration at concentrations as low as 0.06–0.3 µmol/mL, which may have implications for preventing pathological vascular remodeling associated with atherosclerosis .

Propriétés

IUPAC Name |

N-butyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFAPXHHSJMZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385486 | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-64-2 | |

| Record name | N-Butyl-2-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89840-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.